
Nalfurafine
概要
説明
ナルフラフィンは、カッパオピオイド受容体の選択的アゴニストとして作用する合成化合物です。 主に抗掻痒(かゆみ止め)薬として使用されており、日本においては慢性腎臓病患者における透析に伴う尿毒症性そう痒症の治療薬として「レミッチ」の商品名で販売されています 。 ナルフラフィンは、オピオイド拮抗薬であるナルトレキソンの構造修飾から導き出され、1998年に初めて合成され、特性評価されました .
準備方法
合成経路と反応条件
ナルフラフィンは、ナルトレキソンを出発物質とする一連の化学反応によって合成されます。重要な工程には、シクロプロピルメチル基の導入とフリルアクリルアミド部分の形成が含まれます。合成経路には、以下の工程が含まれます。
ナルトレキソンの還元: ナルトレキソンは対応するアルコールに還元されます。
シクロプロピルメチル化: アルコールは次にシクロプロピルメチルブロミドと反応して、シクロプロピルメチル基が導入されます。
フリルアクリルアミドの形成: 中間体は次にフリルアクリルアミドと反応して、最終生成物であるナルフラフィンを形成します.
工業的製造方法
ナルフラフィンの工業的製造には、上記で説明した合成経路のスケールアップが含まれます。プロセスは収量と純度を最適化するために、温度、圧力、pHなどの反応条件を慎重に管理しています。 最終生成物は、結晶化やクロマトグラフィーなどの技術を使用して精製され、高純度と品質が保証されます .
化学反応の分析
反応の種類
ナルフラフィンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: ナルフラフィンは酸化されて、様々な酸化生成物を形成する可能性があります。
還元: ナルフラフィンの還元は、還元された誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物には、ナルフラフィンの様々な酸化された、還元された、および置換された誘導体があります。 これらの誘導体は、異なる薬理学的特性を持つ可能性があり、潜在的な治療用途について研究されることがよくあります .
科学研究への応用
ナルフラフィンは、以下を含む幅広い科学研究への応用があります。
化学: ナルフラフィンは、カッパオピオイド受容体アゴニストの構造活性相関を研究するためのモデル化合物として使用されます。
生物学: ナルフラフィンは、痛み調節や痒み感覚など、様々な生物学的プロセスにおけるカッパオピオイド受容体の役割を調査するために使用されます。
医学: ナルフラフィンは、尿毒症性そう痒症の治療に臨床的に使用されており、他の種類のそう痒症や疼痛状態の治療における潜在的な使用について研究されています。
科学的研究の応用
Treatment of Pruritus
Clinical Efficacy in Hemodialysis Patients
Nalfurafine hydrochloride has been clinically approved in Japan for the treatment of resistant pruritus in patients undergoing hemodialysis. A pivotal study demonstrated that intravenous administration significantly reduced itching intensity among 144 patients, with marked improvements observed in visual analogue scale (VAS) scores . Further trials indicated that oral formulations also effectively alleviate pruritus, with a recent randomized controlled trial showing a mean VAS decrease of 11.37 mm in patients receiving 5 µg doses compared to placebo .
Chronic Liver Disease
this compound has also shown promise in treating pruritus associated with chronic liver disease. A study involving 326 patients reported significant reductions in itching severity, with VAS scores improving from 70 mm to 30 mm after 12 weeks of treatment . The findings suggest that shorter periods of suffering from pruritus correlate with better treatment outcomes.
Pain Management
Adjunct Therapy for Pain Relief
Research indicates that this compound may serve as an adjunct therapy for pain management due to its unique pharmacological profile. Unlike typical kappa-opioid receptor agonists, which often cause significant side effects such as dysphoria and sedation, this compound exhibits analgesic properties without these adverse effects at therapeutic doses . This characteristic positions this compound as a potential candidate for combination therapy with mu-opioid receptor ligands to enhance pain relief while minimizing side effects.
Substance Use Disorders
Opioid Use Disorder
this compound's role in opioid use disorder is under investigation due to its action on the kappa-opioid receptor, which may help mitigate withdrawal symptoms and cravings associated with opioid dependence. Preliminary studies suggest that it could be beneficial as part of a treatment regimen aimed at reducing opioid use and preventing relapse . Its unique mechanism may offer a new avenue for therapy, especially considering the limitations of current treatments such as methadone or buprenorphine.
Alcohol Use Disorder
Similar to its potential application in opioid dependence, this compound is being explored for its effects on alcohol use disorder. The compound's ability to modulate kappa-opioid receptors may help reduce alcohol cravings and consumption, although more extensive clinical trials are needed to establish its efficacy in this area .
Clinical Trials Overview
Preclinical Studies
Preclinical studies have elucidated this compound's pharmacological properties, highlighting its anti-pruritic and analgesic effects while demonstrating a favorable side-effect profile compared to traditional kappa-opioid receptor agonists. These studies indicate that this compound can produce therapeutic effects without inducing significant motor impairment or aversion behaviors typically associated with other kappa-opioid receptor agonists .
作用機序
ナルフラフィンは、カッパオピオイド受容体を選択的に活性化することでその効果を発揮します。この活性化は、神経伝達物質の放出を阻害し、痛みと痒みの経路を調節します。関与する分子標的には、カッパオピオイド受容体とその関連するシグナル伝達経路、例えばGタンパク質共役受容体シグナル伝達経路が含まれます。 ナルフラフィンの独自の作用機序により、他のオピオイド受容体アゴニストに関連する典型的な副作用なしに、抗掻痒効果と鎮痛効果を提供できます .
類似の化合物との比較
ナルフラフィンは、その高い選択性と効力のために、カッパオピオイド受容体アゴニストの中ではユニークです。類似の化合物には、以下が含まれます。
U50,488H: 別のカッパオピオイド受容体アゴニストですが、薬理学的特性と副作用が異なります。
サルビノリンA: 幻覚作用を伴う天然に存在するカッパオピオイド受容体アゴニスト。
類似化合物との比較
Nalfurafine is unique among kappa-opioid receptor agonists due to its high selectivity and potency. Similar compounds include:
U50,488H: Another kappa-opioid receptor agonist, but with different pharmacological properties and side effects.
Salvinorin A: A naturally occurring kappa-opioid receptor agonist with hallucinogenic effects.
Nabuphine: A mixed agonist-antagonist that acts on both kappa and mu-opioid receptors.
This compound stands out due to its lack of hallucinogenic effects and its clinical use as an antipruritic agent .
生物活性
Nalfurafine hydrochloride, a selective kappa-opioid receptor (KOR) agonist, has garnered attention for its unique pharmacological profile and therapeutic potential, particularly in treating refractory pruritus associated with chronic conditions like end-stage renal disease and liver disease. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and safety profile.
This compound primarily acts as an agonist at the KOR, which is part of the opioid receptor family. Unlike other opioid receptors, KOR activation has been associated with antipruritic effects without the typical side effects of mu-opioid receptor agonists, such as respiratory depression and addiction.
Key Findings:
- This compound exhibits high affinity for KOR with a bias toward G protein signaling pathways over arrestin pathways, which is significant for its therapeutic effects and reduced side effects compared to traditional opioids .
- In vitro studies have shown that this compound effectively reduces intracellular cAMP levels, indicating its role in modulating cellular signaling through KOR activation .
1. Refractory Pruritus in Hemodialysis Patients
A pivotal Phase III clinical trial evaluated this compound's efficacy in 337 hemodialysis patients suffering from refractory pruritus. The results demonstrated significant reductions in itch intensity compared to placebo groups:
Group | Mean VAS Decrease (mm) | Statistical Significance |
---|---|---|
This compound 5 μg | 11.37 | p = 0.041 |
This compound 2.5 μg | 8.81 | Not statistically significant |
Placebo | Baseline | - |
The study concluded that this compound is effective and well-tolerated in managing pruritus resistant to conventional treatments .
2. Chronic Liver Disease
Another study focused on patients with chronic liver disease experiencing severe pruritus. In a randomized controlled trial involving 318 subjects:
Group | Mean VAS Change at Week 4 (mm) | Statistical Significance |
---|---|---|
This compound 5 μg | 27.46 | p = 0.0056 |
This compound 2.5 μg | 28.56 | p = 0.0022 |
Placebo | 19.25 | - |
Results indicated that this compound significantly improved pruritus scores compared to placebo, reinforcing its role in managing chronic itching conditions .
Safety Profile
This compound's safety profile is notable for its low incidence of adverse drug reactions (ADRs). Common ADRs include insomnia and mild gastrointestinal disturbances, which are generally manageable:
Adverse Reaction | Incidence (%) |
---|---|
Insomnia | 21 |
Pollakiuria | Mild |
Constipation | Mild |
Long-term studies have shown that this compound maintains efficacy without significant toxicity over extended periods .
Case Studies and Research Findings
Several case studies further illustrate the effectiveness of this compound:
- A long-term follow-up study reported that pruritus completely resolved in a subset of patients after prolonged this compound treatment, with sustained improvements observed up to 20 weeks post-treatment .
- In preclinical studies, this compound displayed potential as a combination therapy with mu-opioid receptor ligands for pain management, suggesting broader applications beyond itch relief .
特性
IUPAC Name |
(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22-,26+,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZZHZMWIXFATA-UEZBDDGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905119 | |
Record name | (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70905119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152657-84-6 | |
Record name | Nalfurafine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152657-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nalfurafine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152657846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nalfurafine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13471 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70905119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NALFURAFINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC41AVD567 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。